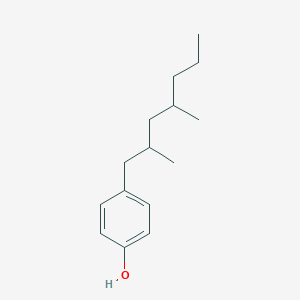
4-(2,4-Dimethylheptyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylheptyl)phenol is an organic compound with the molecular formula C15H24O It is a type of phenol, which means it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylheptyl)phenol typically involves the alkylation of phenol with 2,4-dimethylheptyl bromide. This reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic alkylation. This method uses a catalyst, often a metal oxide or zeolite, to enhance the reaction efficiency and yield. The process is typically carried out in a continuous flow reactor, allowing for large-scale production.
化学反应分析
Types of Reactions
4-(2,4-Dimethylheptyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with concentrated nitric acid (HNO3), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenols.
科学研究应用
4-(2,4-Dimethylheptyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its possible therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2,4-Dimethylheptyl)phenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(2,6-Dimethylheptyl)phenol
- 4-(2,4-Dimethylphenyl)phenol
- 4-(2,4-Dimethylpentyl)phenol
Uniqueness
4-(2,4-Dimethylheptyl)phenol is unique due to its specific alkyl chain configuration, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
91000-35-0 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
4-(2,4-dimethylheptyl)phenol |
InChI |
InChI=1S/C15H24O/c1-4-5-12(2)10-13(3)11-14-6-8-15(16)9-7-14/h6-9,12-13,16H,4-5,10-11H2,1-3H3 |
InChI 键 |
ZQFIDKYVIZILME-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC(C)CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



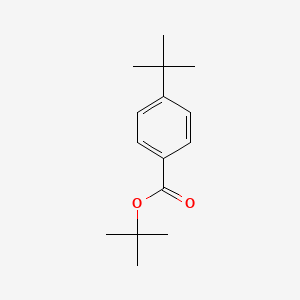
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)

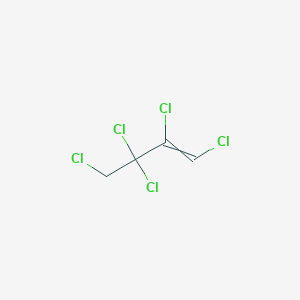
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
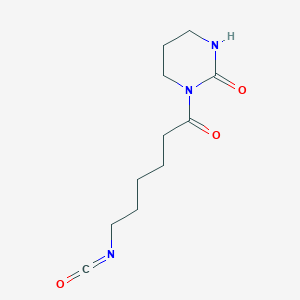

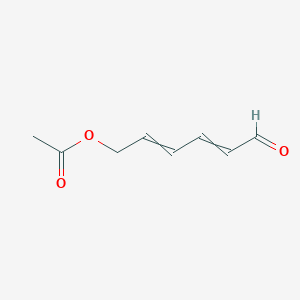

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
